![molecular formula C29H27FN4O2 B2788777 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 299955-49-0](/img/structure/B2788777.png)
4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
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Overview
Description
4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one is a useful research compound. Its molecular formula is C29H27FN4O2 and its molecular weight is 482.559. The purity is usually 95%.
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Scientific Research Applications
- Molecular docking studies reveal its binding interactions with specific amino acids, suggesting its potential as a drug lead .
- Researchers investigate whether this compound exhibits similar effects, potentially inhibiting cancer cell growth .
- Understanding its supramolecular assembly and stability provides insights into its behavior in solid-state materials .
Medicinal Chemistry and Drug Design
Anticancer Activity
Supramolecular Chemistry
Computational Chemistry and Quantum Parameters
Materials Science and Crystallography
Mechanism of Action
Target of Action
The primary target of this compound is the Ampicillin-CTX-M-15 . This target plays a crucial role in the biological activity of the compound, as it is the main site where the compound exerts its effects.
Mode of Action
The compound interacts with its target through a binding interaction . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This interaction leads to changes in the target’s function, which in turn results in the compound’s biological effects.
Result of Action
The molecular and cellular effects of the compound’s action are largely determined by its interaction with its target. The binding interaction between the compound and Ampicillin-CTX-M-15 could lead to changes in the target’s function, resulting in various cellular effects .
properties
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN4O2/c1-19-25(28(35)33(31(19)3)21-13-7-5-8-14-21)27(23-17-11-12-18-24(23)30)26-20(2)32(4)34(29(26)36)22-15-9-6-10-16-22/h5-18,27H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMZIFTGYJOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=CC=C3F)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
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